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molecular formula C10H9BrN2OS B8341512 8-bromo-3-methyl-2-(methylthio)quinazolin-4(3H)-one

8-bromo-3-methyl-2-(methylthio)quinazolin-4(3H)-one

Cat. No. B8341512
M. Wt: 285.16 g/mol
InChI Key: WYMZSPOITDZGCO-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A suspension of 8-bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.00 g, 3.69 mmol), potassium carbonate (0.510 g, 3.69 mmol), and Met (0.344 mL, 5.53 mmol) in THF (7.0 mL) was stirred at 25° C. for 3d. The mixture was vacuum filtered, and the filtrate was concentrated in vacuo to provide 8-bromo-3-methyl-2-(methylthio)quinazolin-4(3H)-one (1.052 g, 3.69 mmol, 100% yield) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ ppm 8.18 (1H, dd, J=7.9, 1.1 Hz), 7.96 (1H, dd, J=7.6, 1.2 Hz), 7.22 (1H, t, J=7.8 Hz), 3.62 (3H, s), 2.75 (3H, s). m/z (ESI, +ve) 284.9 (M+H)+.
Name
8-bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
0.344 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[S:12])[N:8]([CH3:13])[C:7]2=[O:14].[C:15](=O)([O-])[O-].[K+].[K+].N[C@H](C(O)=O)CCSC>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([S:12][CH3:15])[N:8]([CH3:13])[C:7]2=[O:14] |f:1.2.3|

Inputs

Step One
Name
8-bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC=C2C(N(C(NC12)=S)C)=O
Name
Quantity
0.51 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.344 mL
Type
reactant
Smiles
N[C@@H](CCSC)C(=O)O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(N(C(=NC12)SC)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.69 mmol
AMOUNT: MASS 1.052 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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